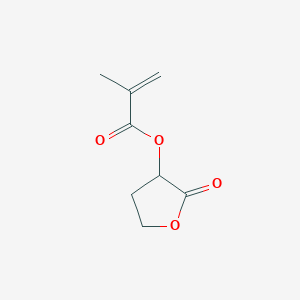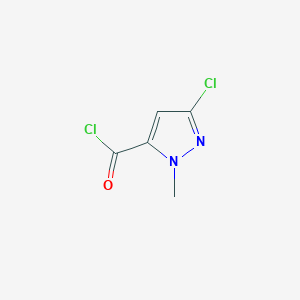
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including pharmaceuticals, pesticides, and agrochemicals. The compound is synthesized through a multi-step process, which involves the reaction of different reagents.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles, such as amines and alcohols, to form covalent bonds.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to have anti-tumor activity and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemistry and drug discovery. However, the compound is highly reactive and unstable, making it difficult to handle and store.
Orientations Futures
There are numerous future directions for research involving 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride. One area of interest is the development of new anti-inflammatory and anti-cancer agents based on the compound. Additionally, the compound could be used in the development of new pesticides and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for medicinal chemistry, biochemistry, and pharmacology. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Applications De Recherche Scientifique
The compound has numerous applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various compounds, including anti-inflammatory and anti-cancer agents. Additionally, it has been used in the development of new pesticides and agrochemicals.
Propriétés
Numéro CAS |
173841-83-3 |
|---|---|
Nom du produit |
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride |
Formule moléculaire |
C5H4Cl2N2O |
Poids moléculaire |
179 g/mol |
Nom IUPAC |
5-chloro-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3 |
Clé InChI |
VFZHBVZIQASVCW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)Cl)C(=O)Cl |
SMILES canonique |
CN1C(=CC(=N1)Cl)C(=O)Cl |
Synonymes |
1H-Pyrazole-5-carbonyl chloride, 3-chloro-1-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

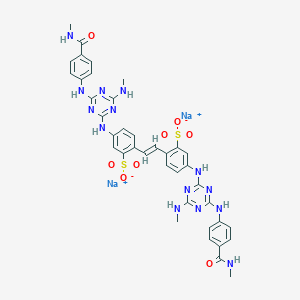
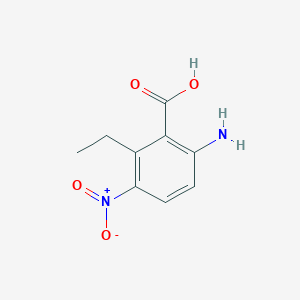
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)


![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
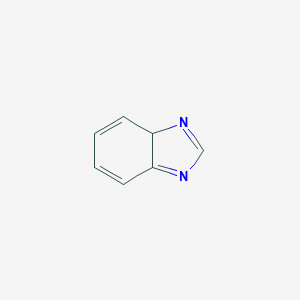
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
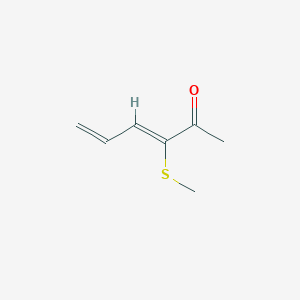
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
